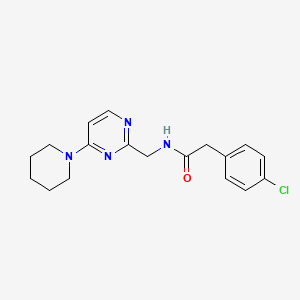
2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential use as an immunosuppressive agent. It was initially developed as a treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis, but has also shown promise in the treatment of transplant rejection and certain types of cancer.
Mecanismo De Acción
2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide works by selectively inhibiting JAK3, which is a critical component of the signaling pathways that regulate immune cell function. JAK3 is involved in the signaling pathways of a number of cytokines, including interleukin-2 (IL-2), which is a key cytokine involved in T cell activation. By inhibiting JAK3, this compound can suppress the activity of T cells and other immune cells, which can be beneficial in the treatment of autoimmune diseases and transplant rejection.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects related to its immunosuppressive activity. In vitro studies have demonstrated that this compound can inhibit the proliferation and activation of T cells, as well as the production of cytokines such as IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that this compound can reduce the severity of symptoms in animal models of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide as an immunosuppressive agent is its selectivity for JAK3, which can minimize the risk of unwanted side effects. Additionally, this compound has been shown to have a relatively long half-life, which can reduce the frequency of dosing required for therapeutic efficacy. However, one limitation of this compound is its potential to increase the risk of infections, as it can suppress the activity of immune cells that are involved in fighting off pathogens.
Direcciones Futuras
There are a number of potential future directions for research on 2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide. One area of interest is the development of more selective JAK3 inhibitors, which could further minimize the risk of unwanted side effects. Additionally, there is ongoing research on the potential use of this compound in the treatment of certain types of cancer, as well as its use in combination with other immunosuppressive agents for the treatment of autoimmune diseases and transplant rejection. Further research is also needed to better understand the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide involves a series of chemical reactions that begin with the coupling of 4-chloroaniline and 2-bromoacetophenone to form the intermediate 2-(4-chlorophenyl)-2-oxoethyl bromide. This intermediate is then reacted with piperidine and 2-amino-4-chloropyrimidine to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide has been extensively studied in both in vitro and in vivo models for its potential as an immunosuppressive agent. It has been shown to selectively inhibit the activity of a protein called Janus kinase 3 (JAK3), which plays a critical role in the signaling pathways that regulate immune cell function. By inhibiting JAK3, this compound can suppress the activity of T cells and other immune cells, which can be beneficial in the treatment of autoimmune diseases and transplant rejection.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-15-6-4-14(5-7-15)12-18(24)21-13-16-20-9-8-17(22-16)23-10-2-1-3-11-23/h4-9H,1-3,10-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLWOTCIZHHSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2792281.png)
![6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2792282.png)
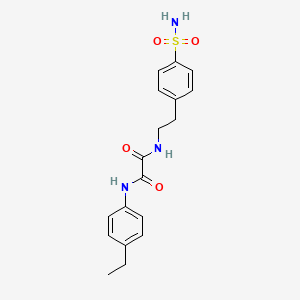
![N-(3-chlorophenyl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2792286.png)

![3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2792288.png)

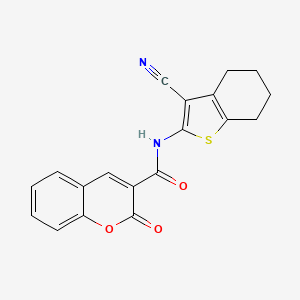
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2792293.png)
![N-(tert-butyl)-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2792295.png)
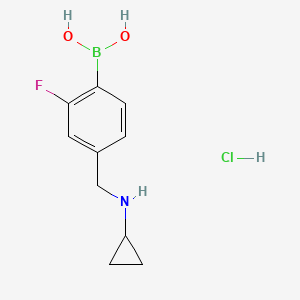
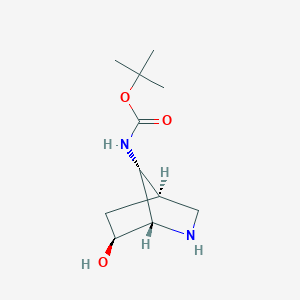
![2-methyl-N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2792300.png)
